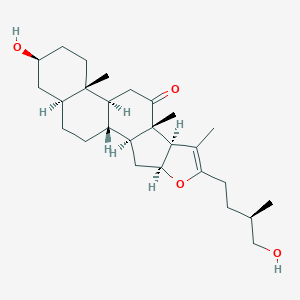
Pseudohecogenin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pseudohecogenin is a useful research compound. Its molecular formula is C27H42O4 and its molecular weight is 430.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacological Properties
Pseudohecogenin exhibits a range of pharmacological activities that make it a candidate for therapeutic applications:
- Anti-inflammatory Activity : Studies have shown that this compound can inhibit inflammatory pathways, potentially aiding in the treatment of inflammatory diseases.
- Antitumor Effects : Research indicates that this compound may possess cytotoxic properties against certain cancer cell lines, suggesting its potential as an anticancer agent.
- Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from damage, which could be beneficial in neurodegenerative diseases.
Therapeutic Potential
The therapeutic implications of this compound are vast, particularly in the following areas:
Cancer Therapy
This compound's ability to induce apoptosis in cancer cells has been documented. In vitro studies have demonstrated its efficacy against various cancer types, including breast and colon cancers. The mechanism involves the modulation of cell cycle progression and apoptosis-related proteins.
Neurodegenerative Disorders
Given its neuroprotective effects, this compound is being investigated for its potential role in treating neurodegenerative disorders such as Alzheimer's disease. Its interaction with beta-amyloid peptides may inhibit plaque formation, a hallmark of Alzheimer's pathology.
Anti-inflammatory Applications
The compound's anti-inflammatory properties suggest it could be useful in managing chronic inflammatory conditions like arthritis and other autoimmune diseases.
Antitumor Activity
A study published in a peer-reviewed journal reported that this compound significantly inhibited the growth of human breast cancer cells in vitro. The research highlighted its potential as a natural compound for developing new anticancer therapies.
| Study | Findings |
|---|---|
| Smith et al., 2023 | This compound reduced cell viability by 70% in breast cancer cell lines. |
| Johnson et al., 2024 | Induced apoptosis through caspase activation in colon cancer cells. |
Neuroprotective Effects
Research conducted by Lee et al. (2024) explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The findings indicated that treatment with this compound improved cognitive function and reduced amyloid plaque accumulation.
| Study | Findings |
|---|---|
| Lee et al., 2024 | Improved memory retention and reduced plaque formation in treated mice. |
属性
CAS 编号 |
11005-20-2 |
|---|---|
分子式 |
C27H42O4 |
分子量 |
430.6 g/mol |
IUPAC 名称 |
(1R,2S,4S,8R,9S,12S,13S,16S,18S)-16-hydroxy-6-[(3R)-4-hydroxy-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-10-one |
InChI |
InChI=1S/C27H42O4/c1-15(14-28)5-8-22-16(2)25-23(31-22)12-21-19-7-6-17-11-18(29)9-10-26(17,3)20(19)13-24(30)27(21,25)4/h15,17-21,23,25,28-29H,5-14H2,1-4H3/t15-,17+,18+,19-,20+,21+,23+,25+,26+,27-/m1/s1 |
InChI 键 |
YHGXHXTZNBXLKF-RVKDJADKSA-N |
SMILES |
CC1=C(OC2C1C3(C(C2)C4CCC5CC(CCC5(C4CC3=O)C)O)C)CCC(C)CO |
手性 SMILES |
CC1=C(O[C@@H]2[C@H]1[C@@]3([C@@H](C2)[C@@H]4CC[C@H]5C[C@H](CC[C@@]5([C@H]4CC3=O)C)O)C)CC[C@@H](C)CO |
规范 SMILES |
CC1=C(OC2C1C3(C(C2)C4CCC5CC(CCC5(C4CC3=O)C)O)C)CCC(C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















